molecular formula C18H21N3O2 B5580253 N-[(E)-benzylideneamino]-4-(4-methoxyanilino)butanamide

N-[(E)-benzylideneamino]-4-(4-methoxyanilino)butanamide

Cat. No.: B5580253
M. Wt: 311.4 g/mol
InChI Key: WBWSLYVCXKCHIX-XSFVSMFZSA-N
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Description

N-[(E)-benzylideneamino]-4-(4-methoxyanilino)butanamide is an organic compound that features a benzylideneamino group and a methoxyanilino group attached to a butanamide backbone

Scientific Research Applications

N-[(E)-benzylideneamino]-4-(4-methoxyanilino)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-benzylideneamino]-4-(4-methoxyanilino)butanamide typically involves the condensation of benzaldehyde with 4-(4-methoxyanilino)butanamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-benzylideneamino]-4-(4-methoxyanilino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The benzylideneamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Mechanism of Action

The mechanism of action of N-[(E)-benzylideneamino]-4-(4-methoxyanilino)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to influence signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-benzylideneamino]-4-(4-methoxyanilino)butanamide
  • 4-(benzylideneamino)-benzenesulfonamide
  • 4-(benzylamino)-benzenesulfonamide

Uniqueness

N-[(E)-benzylideneamino]-4-(4-methoxyanilino)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-benzylideneamino]-4-(4-methoxyanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-11-9-16(10-12-17)19-13-5-8-18(22)21-20-14-15-6-3-2-4-7-15/h2-4,6-7,9-12,14,19H,5,8,13H2,1H3,(H,21,22)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWSLYVCXKCHIX-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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